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molecular formula C10H10O4 B1587833 Methyl (2-formylphenoxy)acetate CAS No. 40359-34-0

Methyl (2-formylphenoxy)acetate

Cat. No. B1587833
M. Wt: 194.18 g/mol
InChI Key: BRNZMMUFVVXGGN-UHFFFAOYSA-N
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Patent
US05849788

Procedure details

2. Approximately 509 g of the starting compound, salicylaldehyde (1) was introduced into a 4-liter Erlenmeyer flask with powdered potassium carbonate (569 g), dimethylformamide (1,000 ml), and methyl chloroacetate (478 g) and mechanically stirred at 65° C. for about 24 hours. The stirring was stopped and the reaction mixture cooled to 25° C. The mixture was poured into cold water (0° C.) while stirring vigorously. An oil separated that suddenly solidified. Stirring was continued for 30 minutes and the solid isolated by filtration. The product was washed with water (2×1,000 ml) and pressed dry. The product can also be dried in vacuo at 25° C. A small sample (approx. 2 g) was purified by distillation. The boiling range of the pure product is 124°-128° C. at 2 mm Hg and has a melting temperature range of about 50.2°-50.6° C.
[Compound]
Name
starting compound
Quantity
509 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
569 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
478 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Cl[CH2:22][C:23]([O:25][CH3:26])=[O:24]>O>[CH:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[O:9] |f:1.2.3|

Inputs

Step One
Name
starting compound
Quantity
509 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
569 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
478 g
Type
reactant
Smiles
ClCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
mechanically stirred at 65° C. for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled to 25° C
STIRRING
Type
STIRRING
Details
while stirring vigorously
CUSTOM
Type
CUSTOM
Details
An oil separated
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solid isolated by filtration
WASH
Type
WASH
Details
The product was washed with water (2×1,000 ml)
CUSTOM
Type
CUSTOM
Details
pressed dry
CUSTOM
Type
CUSTOM
Details
The product can also be dried in vacuo at 25° C
DISTILLATION
Type
DISTILLATION
Details
A small sample (approx. 2 g) was purified by distillation
CUSTOM
Type
CUSTOM
Details
is 124°-128° C. at 2 mm Hg
CUSTOM
Type
CUSTOM
Details
a melting temperature range of about 50.2°-50.6° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(=O)C1=C(OCC(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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